N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that features both methoxybenzyl and nitrophenyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 4-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the oxalamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N1-(3-methoxybenzyl)-N2-(4-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxybenzyl group can influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N1-(3-methoxybenzyl)-N2-(4-aminophenyl)oxalamide: Similar structure but with an amine group instead of a nitro group.
N1-(3-methoxybenzyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a nitro group.
N1-(3-methoxybenzyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-14-4-2-3-11(9-14)10-17-15(20)16(21)18-12-5-7-13(8-6-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAKINCGGQKMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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